(E)-2-ethyl-5-styrylbenzene-1,3-diol

CAS No.: 79338-80-0

Cat. No.: VC1782082

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79338-80-0 |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | 2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol |

| Standard InChI | InChI=1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+ |

| Standard InChI Key | ZJSCAZNZJKSFGX-CMDGGOBGSA-N |

| Isomeric SMILES | CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O |

| SMILES | CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |

| Canonical SMILES | CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structure

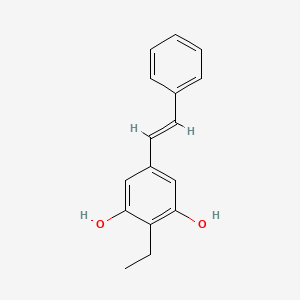

(E)-2-ethyl-5-styrylbenzene-1,3-diol is an organic compound characterized by a stilbene core structure with hydroxyl and ethyl substituents. It belongs to the hydroxystilbene class of compounds, which are known for various biological activities. The compound is officially identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 79338-80-0 |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.302 g/mol |

| IUPAC Name | 2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol |

| Synonyms | 3,5-dihydroxy-4-ethyl-trans-stilbene; 3,5-dihydroxy-4-ethylstilbene; 3,5-diOH-4-ES |

The molecular structure features a benzene ring with two hydroxyl groups in positions 1 and 3, an ethyl group at position 2, and a styryl (phenylethylene) group in the trans configuration at position 5 . This distinctive arrangement contributes to its chemical reactivity and potential biological properties.

Structural Characteristics

The compound possesses a trans (E) configuration across the carbon-carbon double bond that connects the substituted resorcinol moiety with the phenyl ring . This geometric isomerism is critical to its physical properties and potential biological activity. The presence of two hydroxyl groups creates potential for hydrogen bonding, while the ethyl substituent enhances lipophilicity.

Physical and Chemical Properties

The physical and chemical properties of (E)-2-ethyl-5-styrylbenzene-1,3-diol determine its behavior in various environments and applications. Based on available data, the following properties have been established:

| Property | Description |

|---|---|

| Physical State | Solid (at standard conditions) |

| Storage Conditions | 2-8°C, sealed in dry conditions |

| Standard Purity | 95% |

| SMILES Notation | CCC1=C(O)C=C(/C=C/C2=CC=CC=C2)C=C1O |

| InChI | InChI=1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+ |

| InChIKey | ZJSCAZNZJKSFGX-CMDGGOBGSA-N |

The compound should be stored under refrigeration (2-8°C) in sealed containers to maintain stability and prevent degradation . Its physical properties suggest potential applications in research settings where controlled environmental conditions can be maintained.

Relationship to Analogous Compounds

(E)-2-ethyl-5-styrylbenzene-1,3-diol shares structural similarities with other stilbene derivatives, notably Tapinarof ((E)-2-isopropyl-5-styrylbenzene-1,3-diol). Understanding these relationships provides insight into potential biological activities and applications.

Comparison with Tapinarof

Tapinarof, marketed under the brand name VTAMA, is a closely related compound approved by the USFDA on May 23, 2022, for the topical treatment of plaque psoriasis in adults . The key structural difference between these compounds is the replacement of the ethyl group with an isopropyl group:

| Compound | Substituent at Position 2 | Approval Status |

|---|---|---|

| (E)-2-ethyl-5-styrylbenzene-1,3-diol | Ethyl | Research compound |

| Tapinarof ((E)-2-isopropyl-5-styrylbenzene-1,3-diol) | Isopropyl | FDA-approved (VTAMA) |

Tapinarof functions as an aryl hydrocarbon receptor agonist, suggesting that (E)-2-ethyl-5-styrylbenzene-1,3-diol might possess similar receptor-binding capabilities, although possibly with different potency or selectivity profiles . This structural relationship makes (E)-2-ethyl-5-styrylbenzene-1,3-diol a compound of interest for pharmaceutical research, particularly in dermatological applications.

| Supplier Information | Details |

|---|---|

| Typical Purity | 95% |

| Standard Packaging | Research quantities |

| Intended Use | Research purposes only, not for human or veterinary use |

| Storage Recommendations | 2-8°C, sealed in dry conditions |

Multiple suppliers offer this compound with catalog numbers for ordering, suggesting active interest in its research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume